3-(Aminomethyl)-2-(trifluoromethyl)phenol
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Overview
Description
3-(Aminomethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines .
Scientific Research Applications
3-(Aminomethyl)-2-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
2-(Aminomethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
3-(Aminomethyl)-2-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H,4,12H2 |
InChI Key |
SWASHFUXFHZKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)CN |
Origin of Product |
United States |
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